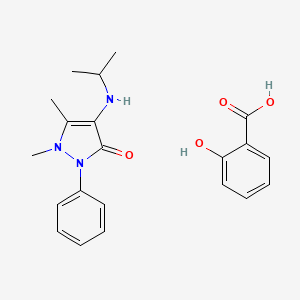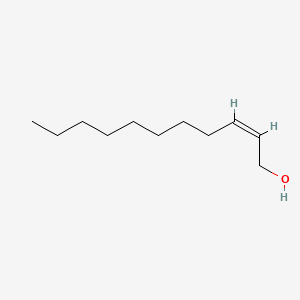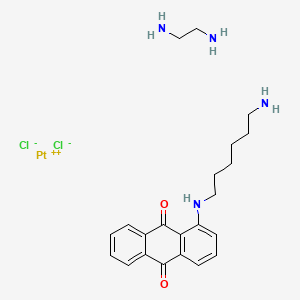
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, chloride, (SP-4-2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- is a complex compound that combines platinum with an anthracenedione derivative and an ethylenediamine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- typically involves multiple steps:
Formation of the Anthracenedione Derivative: The anthracenedione derivative can be synthesized by reacting 9,10-anthracenedione with 6-aminohexylamine under controlled conditions.
Coordination with Platinum: The anthracenedione derivative is then reacted with a platinum(II) precursor, such as platinum(II) chloride, in the presence of 1,2-ethanediamine. This step involves the formation of a coordination complex where the platinum ion is coordinated with the anthracenedione derivative and the ethylenediamine ligand.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as water or other anions, under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo redox reactions, changing its oxidation state and affecting the overall properties of the compound.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve aqueous solutions and mild temperatures.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often performed in organic solvents with controlled pH and temperature.
Major Products
Substitution Products: New complexes with different ligands.
Oxidation/Reduction Products: Complexes with altered oxidation states of platinum.
Coordination Products: Multi-metallic or multi-ligand complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation.
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine
Anticancer Research: The compound’s ability to interact with DNA makes it a candidate for anticancer drug development.
Biological Imaging: Its fluorescent properties can be utilized in imaging techniques to study biological processes.
Industry
Sensors: Used in the development of sensors for detecting various chemical and biological substances.
Mécanisme D'action
The mechanism of action of Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- involves its interaction with biological molecules, particularly DNA. The compound can intercalate into DNA strands, disrupting their structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in anticancer therapies. The platinum center plays a crucial role in binding to the DNA, while the anthracenedione moiety enhances the compound’s ability to intercalate into the DNA helix.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Ligand Structure: The combination of the anthracenedione derivative and ethylenediamine ligand in Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- provides unique properties, such as enhanced DNA intercalation and potential for targeted therapy.
Chemical Stability: The specific coordination environment around the platinum center can offer improved stability and reduced side effects compared to other platinum-based compounds.
Propriétés
Numéro CAS |
138776-40-6 |
|---|---|
Formule moléculaire |
C22H30Cl2N4O2Pt |
Poids moléculaire |
648.5 g/mol |
Nom IUPAC |
1-(6-aminohexylamino)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/C20H22N2O2.C2H8N2.2ClH.Pt/c21-12-5-1-2-6-13-22-17-11-7-10-16-18(17)20(24)15-9-4-3-8-14(15)19(16)23;3-1-2-4;;;/h3-4,7-11,22H,1-2,5-6,12-13,21H2;1-4H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
AFMBHSYTIJWSSO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(CN)N.[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
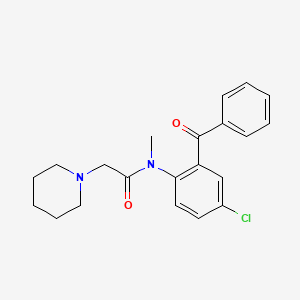
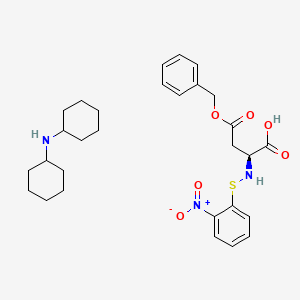

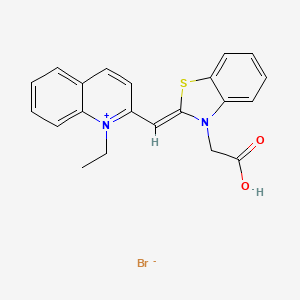

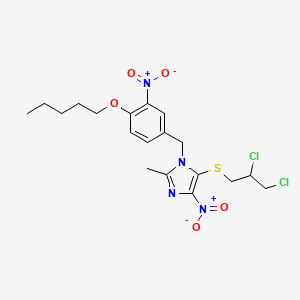
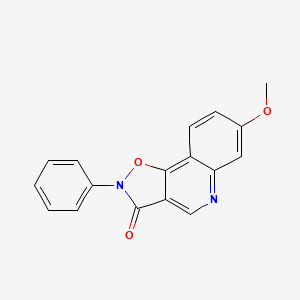
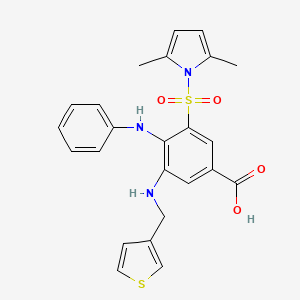
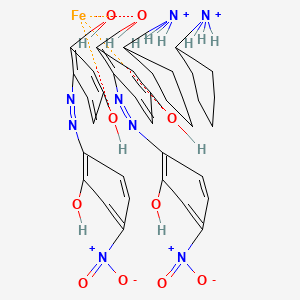
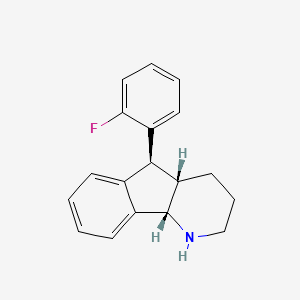
![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
